molecular formula C13H22N2O4 B13458493 tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate

tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate

Cat. No.: B13458493
M. Wt: 270.32 g/mol
InChI Key: YYXOTDSWZPZOSC-CSKARUKUSA-N
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Description

tert-Butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an oxazepane ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butyl diazoacetate and tert-butyl 2-diazoacetate, which share the tert-butyl group and exhibit similar reactivity patterns .

Uniqueness

What sets tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate apart is its unique oxazepane ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl (5E)-5-(dimethylaminomethylidene)-6-oxo-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-7-18-9-11(16)10(15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8+

InChI Key

YYXOTDSWZPZOSC-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N\1CCOCC(=O)/C1=C\N(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(=O)C1=CN(C)C

Origin of Product

United States

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